![molecular formula C18H17FN2O B2774598 N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-87-5](/img/structure/B2774598.png)

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

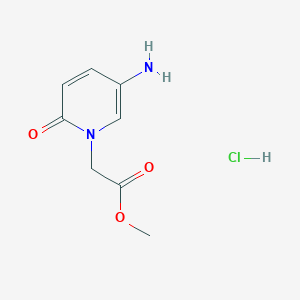

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .

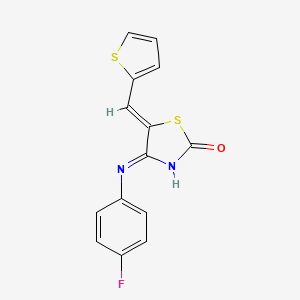

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Activity

Melatonin, a derivative of indole, has been studied for its anti-HIV-1 potential. Although its in vitro enzyme assay activity is low (IC50 = 75 µmol/L), structural insights from melatonin can guide the design of brain-accessible drugs for neurodegenerative diseases like Alzheimer’s, where Wnt signaling upregulation may be beneficial .

Anti-Inflammatory and Analgesic Properties

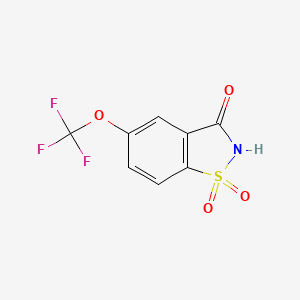

Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Broad-Spectrum Biological Activities

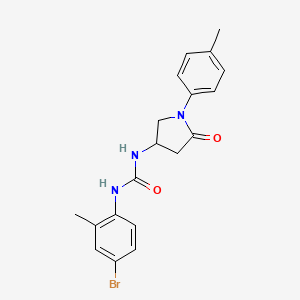

Indoles, both natural and synthetic, exhibit various biologically vital properties. Researchers continue to explore their potential in treating cancer cells, microbial infections, and other disorders within the human body .

Mechanism of Action

Target of Action

The primary target of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide is the Notum enzyme . This enzyme plays a crucial role in the Wnt/β-catenin signaling pathway , which is involved in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide interacts with its target, the Notum enzyme, by inhibiting its activity . The Notum enzyme is responsible for removing the lipid from Wnt, thereby inactivating it . By inhibiting Notum, this compound can upregulate Wnt signalling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is essential for various physiological processes, including embryonic development, tissue homeostasis, and stem cell maintenance . By inhibiting the Notum enzyme, N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide can enhance Wnt signalling, potentially affecting these processes .

Result of Action

The molecular and cellular effects of N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide’s action primarily involve the upregulation of Wnt signalling . This upregulation can have various effects depending on the cellular context, potentially influencing processes such as cell proliferation, differentiation, and migration .

properties

IUPAC Name |

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12(22)20-10-9-15-16-11-14(19)7-8-17(16)21-18(15)13-5-3-2-4-6-13/h2-8,11,21H,9-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSUGFMHXVKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774516.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2774519.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2774528.png)

![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)

![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)